molecular formula C8H12N2OS B12512598 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one

Cat. No.: B12512598
M. Wt: 184.26 g/mol
InChI Key: RTPJXYNRPZEHSF-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a tert-butyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one typically involves the reaction of tert-butylamine with thiourea and a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include heating the reaction mixture to promote cyclization and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butyl)-2-thioxo-2,5-dihydropyrimidin-4(3H)-one is unique due to its combination of a thioxo group and a pyrimidine ring, which is not commonly found in other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

6-tert-butyl-2-sulfanylidene-5H-pyrimidin-4-one

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H2,1-3H3,(H,10,11,12)

InChI Key

RTPJXYNRPZEHSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=S)NC(=O)C1

Origin of Product

United States

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